5'-Amino-modifier-C 3-tfa cep
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Amino-modifier-C 3-tfa cep: is a chemical compound used primarily in the field of oligonucleotide synthesis. It is a phosphoramidite reagent designed to introduce a primary amine at the 5’-terminus of an oligonucleotide. This modification allows for further functionalization, such as the attachment of various labels or other molecules, making it a valuable tool in molecular biology and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Amino-modifier-C 3-tfa cep involves several organic synthesis steps. The compound is typically synthesized by reacting 3-(trifluoroacetylamino)propylamine with 2-cyanoethyl-N,N-diisopropylphosphoramidite under anhydrous conditions. The reaction is carried out in the presence of a base, such as diisopropylethylamine, to facilitate the formation of the phosphoramidite .
Industrial Production Methods: Industrial production of 5’-Amino-modifier-C 3-tfa cep follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure high yield and purity of the final product. The compound is typically stored under anhydrous conditions at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Amino-modifier-C 3-tfa cep undergoes several types of chemical reactions, including:
Deprotection: The trifluoroacetyl (TFA) group is base-labile and can be removed under basic conditions, leaving a free primary amine.
Common Reagents and Conditions:
Major Products:
Deprotection: Yields the free primary amine.
Conjugation: Produces labeled or functionalized oligonucleotides, depending on the specific amine-reactive agent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5’-Amino-modifier-C 3-tfa cep is used to introduce functional groups into oligonucleotides, enabling the synthesis of modified nucleic acids for various applications .
Biology: In molecular biology, the compound is used to label oligonucleotides with fluorescent dyes, biotin, or other tags, facilitating the study of nucleic acid interactions and functions .
Medicine: The modified oligonucleotides can be used in diagnostic assays, such as PCR and qPCR, to detect specific DNA or RNA sequences .
Industry: In the biotechnology industry, 5’-Amino-modifier-C 3-tfa cep is used in the production of custom oligonucleotides for research and therapeutic purposes .
Wirkmechanismus
The primary mechanism of action of 5’-Amino-modifier-C 3-tfa cep involves the introduction of a primary amine at the 5’-terminus of an oligonucleotide. This amine can then participate in various conjugation reactions, allowing the attachment of different functional groups or labels. The TFA protecting group ensures that the amine remains protected during oligonucleotide synthesis and is only exposed when needed for further reactions .
Vergleich Mit ähnlichen Verbindungen
5’-Amino-Modifier C6-TFA: Similar to 5’-Amino-modifier-C 3-tfa cep but with a 6-carbon linker.
5’-Amino-Modifier TEG: Contains a triethylene glycol linker, providing more flexibility.
Uniqueness: 5’-Amino-modifier-C 3-tfa cep is unique due to its 3-carbon linker, which provides a balance between flexibility and stability. This makes it suitable for applications where proximity to the oligonucleotide is crucial .
Eigenschaften
Molekularformel |
C14H25F3N3O3P |
---|---|
Molekulargewicht |
371.34 g/mol |
IUPAC-Name |
N-[3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H25F3N3O3P/c1-11(2)20(12(3)4)24(22-9-5-7-18)23-10-6-8-19-13(21)14(15,16)17/h11-12H,5-6,8-10H2,1-4H3,(H,19,21) |
InChI-Schlüssel |
AOAXRHUQUZSDAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCCNC(=O)C(F)(F)F)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.